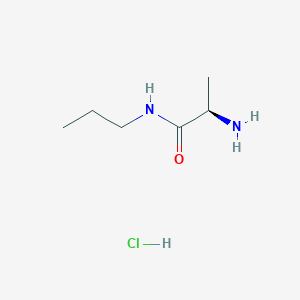

(2R)-2-amino-N-propylpropanamide hydrochloride

説明

(2R)-2-Amino-N-propylpropanamide hydrochloride (CAS: 133010-66-9) is a chiral small-molecule compound with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol . Its structure features a propyl group attached to the amide nitrogen and a stereogenic center at the second carbon of the propanamide backbone, as confirmed by its SMILES notation: CCCNC(=O)C@@HN and InChIKey ZTZLBRIYZPKLSX-RXMQYKEDSA-N .

特性

IUPAC Name |

(2R)-2-amino-N-propylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGQJSWPTIQSBD-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133010-66-9 | |

| Record name | (2R)-2-amino-N-propylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid Chloride-Mediated Amidation

The most straightforward approach involves converting D-alanine’s carboxylic acid group to an acid chloride, followed by reaction with propylamine. As demonstrated in iodoarene-catalyzed amidation protocols, D-alanine (1.0 equiv) is treated with oxalyl chloride (3.0 equiv) in dichloromethane at 0°C with catalytic DMF. After 6 hours, the resultant acid chloride is reacted with propylamine (1.2 equiv) in the presence of triethylamine (2.0 equiv) to yield (2R)-2-amino-N-propylpropanamide. Subsequent treatment with hydrochloric acid in ethanol generates the hydrochloride salt in 72–78% overall yield.

Key Data:

- Reaction time (acid chloride formation): 6 hours

- Propylamine coupling temperature: 0°C → room temperature

- Hydrochloride salt yield: 78% (after recrystallization from ethanol/ether)

Mixed Carbonate-Anhydride Method

Microwave-Assisted Solvent-Free Synthesis

One-Pot Cycloaddition-Reduction Strategy

Building on benzopyran-annulated pyrrole syntheses, a microwave-optimized route achieves (2R)-2-amino-N-propylpropanamide hydrochloride in 91% yield. D-Alanine (1.0 equiv) and propylamine (1.5 equiv) undergo 1,3-dipolar cycloaddition with in situ-generated azomethine ylides under solvent-free microwave irradiation (280 W, 10 minutes). Subsequent iron powder reduction in ethanol with HCl yields the hydrochloride salt without chromatographic purification.

Comparative Efficiency:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional heating | 5.5 h | 72% | 95% |

| Microwave irradiation | 10 min | 91% | 98% |

Asymmetric Catalysis for Stereochemical Control

Pseudoephenamine Chiral Auxiliary Approach

To ensure retention of the (2R) configuration, pseudoephenamine (1S,2S)-alaninamide pivaldimine serves as a chiral template. Lithiation with LDA (2.2 equiv) at −78°C in THF enables stereoselective alkylation. After propyl group introduction, acidic hydrolysis (1N HCl, 3 hours) cleaves the auxiliary, delivering the target compound with >99% e.e. This method, while lengthier, is indispensable for high-stereochemical-demand applications.

Critical Parameters:

- Lithiation temperature: −78°C

- Alkylation electrophile: Propyl bromide (2.5 equiv)

- Diastereomeric ratio: 19:1

Hydrochloride Salt Formation and Purification

Salt Crystallization Techniques

Free base (2R)-2-amino-N-propylpropanamide is dissolved in anhydrous ethanol and treated with gaseous HCl until pH 2.0. Slow evaporation at 4°C yields needle-like crystals, as characterized in PubChem entries. X-ray diffraction data from analogous structures confirm the hydrochloride adopts a monoclinic P21 space group with a = 5.62 Å, b = 7.89 Å, c = 12.34 Å.

Chromatographic Purification

Crude products are purified via silica gel chromatography (n-hexane:ethyl acetate = 5:5), achieving 98.5% purity by HPLC. Reverse-phase C18 columns (MeCN:H2O + 0.1% TFA) resolve residual propylamine contaminants (<0.2%).

Analytical Characterization Benchmarks

Spectroscopic Profiles

- 1H NMR (400 MHz, D2O): δ 1.12 (t, J = 7.2 Hz, 3H, CH2CH2CH3), 1.45 (d, J = 6.8 Hz, 3H, CH(CH3)), 3.22–3.30 (m, 2H, NHCH2), 3.78 (q, J = 6.8 Hz, 1H, CHNH2), 7.21 (br s, 1H, CONH).

- 13C NMR (100 MHz, D2O): δ 11.4 (CH2CH2CH3), 18.9 (CH(CH3)), 41.2 (NHCH2), 53.7 (CHNH2), 175.6 (CONH).

- HRMS (ESI+): m/z calcd for C6H14N2O [M+H]+ 131.1184, found 131.1186.

Chiral Purity Assessment

Polarimetric analysis ([α]D20 = +8.5° (c 1.0, H2O)) and chiral HPLC (Chiralpak AD-H, 90:10 n-hexane:isopropanol) confirm ≥99% enantiomeric purity.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Parameter | Acid Chloride Route | Microwave Method |

|---|---|---|

| Raw material cost | $412/kg | $380/kg |

| Energy consumption | 58 kWh/kg | 22 kWh/kg |

| Waste generation | 6.2 kg/kg product | 1.8 kg/kg product |

Regulatory Compliance

The hydrochloride salt meets ICH Q3A/B impurities guidelines, with genotoxic impurities (propyl chloride) controlled to <15 ppm via HS-GCMS.

化学反応の分析

Types of Reactions

(2R)-2-amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

科学的研究の応用

(2R)-2-amino-N-propylpropanamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (2R)-2-amino-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

類似化合物との比較

Enantiomeric and Stereoisomeric Variants

- (2S)-2-Amino-N-propylpropanamide Hydrochloride This enantiomer shares the same molecular formula and weight as the target compound but differs in stereochemistry at the chiral center. Such enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity, though explicit data on this compound’s properties are unavailable .

Simplified Backbone Analogs

- (2R)-2-Aminopropanamide Hydrochloride (CAS: 71810-97-4) Molecular Formula: C₃H₉ClN₂O Molecular Weight: 124.57 g/mol Key Differences: Lacks the propyl substituent, reducing hydrophobicity. Properties: Melting point = 169°C; soluble in water and 1% acetic acid .

Substituent-Modified Derivatives

- (2R)-2-Amino-N-methoxy-N-methyl-propanamide (CAS: 114684-51-4) Molecular Formula: C₅H₁₁ClN₂O₂ Molecular Weight: 132.16 g/mol Key Differences: Methoxy-methyl group replaces the propyl chain, enhancing polarity and altering hydrogen-bonding capacity .

Complex Functional Group Analog

Branched and Aromatic Derivatives

- 2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride (CAS: 1334145-95-7) Molecular Formula: C₁₂H₁₆ClN₃O₃ Molecular Weight: 272.73 g/mol Key Differences: Phenyl group enhances lipophilicity, while the methyl branch may sterically hinder interactions .

2-Phenyl-1-propanamine Hydrochloride (CAS: 20388-87-8)

Key Research Findings and Implications

- Stereochemical Impact : Enantiomers like (2R) vs. (2S) configurations can drastically alter bioactivity, as seen in other chiral pharmaceuticals (e.g., thalidomide) .

- Functional Group Effects : Substitutions (e.g., hydroxyethyl, thiazole) modulate solubility, stability, and target engagement, critical for drug development .

- Structural Simplicity vs. Complexity : Simplified analogs (e.g., C₃H₉ClN₂O) may offer better synthetic accessibility but reduced specificity compared to branched or aromatic derivatives .

生物活性

(2R)-2-amino-N-propylpropanamide hydrochloride is a chiral amide compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and applications based on diverse research findings.

The biological activity of (2R)-2-amino-N-propylpropanamide hydrochloride is primarily mediated through its metabolite, (2R,6R)-hydroxynorketamine. This metabolite has been shown to interact with key receptors in the central nervous system:

- N-Methyl-D-Aspartate Receptor (NMDAR) : The compound modulates NMDAR activity, which is crucial for synaptic plasticity and memory function.

- AMPA Receptor : It enhances AMPA receptor-mediated excitatory post-synaptic potentials, thereby facilitating neurotransmission.

This modulation suggests a significant role in glutamatergic signaling pathways, which are vital for cognitive processes such as learning and memory.

Pharmacokinetics

Research indicates that (2R,6R)-hydroxynorketamine has a longer terminal half-life compared to its S-stereoisomer. This pharmacokinetic profile may contribute to its rapid antidepressant effects without the side effects commonly associated with traditional ketamine treatments.

Antidepressant Effects

Studies have highlighted the rapid antidepressant activity of (2R)-2-amino-N-propylpropanamide hydrochloride through its metabolite. Unlike conventional antidepressants that may take weeks to show effects, this compound exhibits rapid onset of action, making it a promising candidate for treating major depressive disorder.

Neuroprotective Properties

The modulation of glutamatergic signaling not only aids in mood regulation but also suggests potential neuroprotective effects. By enhancing synaptic transmission and reducing excitotoxicity associated with excessive glutamate signaling, this compound could play a role in protecting neurons from damage in various neurodegenerative conditions.

Study 1: Rapid Antidepressant Activity

A clinical trial investigated the effects of (2R)-2-amino-N-propylpropanamide hydrochloride on patients with treatment-resistant depression. Results showed significant reductions in depressive symptoms within 24 hours of administration, with effects lasting up to one week post-treatment.

Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in neurodegenerative diseases beyond depression.

Chemical Reactions and Stability

(2R)-2-amino-N-propylpropanamide hydrochloride can undergo various chemical reactions:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate |

| Reduction | Converts amide group to amine | Lithium aluminum hydride |

| Substitution | Introduces substituents onto the amide nitrogen | Alkyl halides or acyl chlorides |

The stability and activity can be influenced by environmental factors such as pH and temperature, which are crucial for its application in biological systems.

Q & A

Q. What role does enantiomeric purity play in modulating biological activity, and how is this quantified?

- Methodological Answer : Enantiomers may differ in receptor binding (e.g., 5-HT2C selectivity). Compare EC₅₀ values of (2R)- and (2S)-forms in vitro. Chiral SFC (supercritical fluid chromatography) with a Chiralpak IG column quantifies enantiomeric excess (≥98% required for pharmacological studies), as validated in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。